
Isopropyl Phenyl Phosphorochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl phenyl phosphorochloridate is an organophosphorus compound with the molecular formula C9H12ClO3P. It is a colorless liquid that is sensitive to hydrolysis. This compound is part of the phosphorochloridate class, which are tetrahedral in shape and are oxidized derivatives of phosphorochloridites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl phenyl phosphorochloridate can be synthesized through the reaction of phenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to form the desired product while minimizing by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosphorus oxychloride and phenol, with a suitable catalyst to enhance the reaction efficiency. The process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl phenyl phosphorochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphate esters and phosphoramidates.
Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Lewis acids like aluminum chloride are often employed to facilitate the reactions.
Major Products Formed:
Phosphate Esters: Formed through reactions with alcohols.
Phosphoramidates: Formed through reactions with amines.
Applications De Recherche Scientifique
Isopropyl phenyl phosphorochloridate has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of isopropyl phenyl phosphorochloridate involves its reactivity with nucleophiles, leading to the formation of phosphate esters and phosphoramidates. These reactions are facilitated by the presence of a catalyst and occur through a substitution mechanism. The compound’s ability to form stable phosphoryl bonds (P=O) is key to its reactivity and applications .
Comparaison Avec Des Composés Similaires
Diethyl Phosphorochloridate: Another phosphorochloridate with similar reactivity but different substituents.
Diphenyl Phosphorochloridate: Used in similar applications but has different physical and chemical properties.
Uniqueness: Isopropyl phenyl phosphorochloridate is unique due to its specific substituents, which influence its reactivity and applications. Its isopropyl and phenyl groups provide distinct steric and electronic effects compared to other phosphorochloridates .
Propriétés
Formule moléculaire |
C7H6Cl3O3P |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
[chloro(dichloromethoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C7H6Cl3O3P/c8-7(9)13-14(10,11)12-6-4-2-1-3-5-6/h1-5,7H |
Clé InChI |
RTCIUUGKMJSUPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


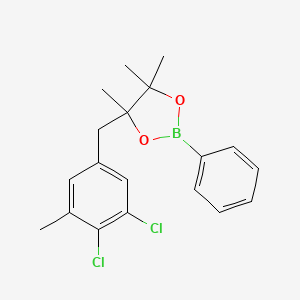
![Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-, methyl ester](/img/structure/B13404259.png)
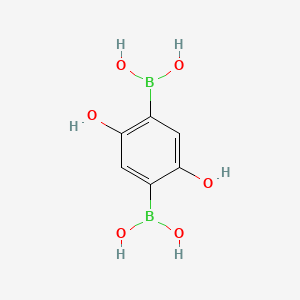
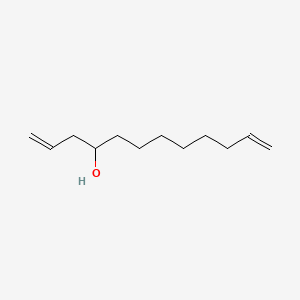
![2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetic acid](/img/structure/B13404282.png)
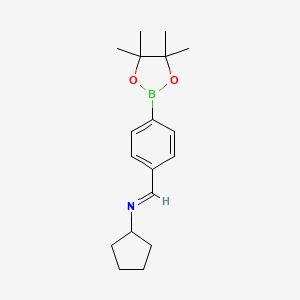
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13404292.png)
![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)

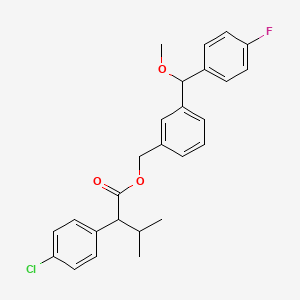
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13404316.png)
![S-[(6S)-7-(cyclopentylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxoheptyl] 2-methylpropanethioate](/img/structure/B13404317.png)
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)

